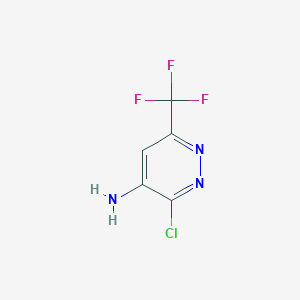
Hydron;naphthalen-2-ylhydrazine;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthylhydrazine hydrochloride is an organic compound with the molecular formula C₁₀H₁₁ClN₂ and a molecular weight of 194.66 g/mol . It is a derivative of hydrazine and naphthalene, characterized by the presence of a hydrazine group attached to the second position of the naphthalene ring. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industry.
Métodos De Preparación
The synthesis of 2-naphthylhydrazine hydrochloride can be achieved through several methods. One common approach involves the reaction of 2-naphthol with hydrazine hydrate under mild conditions . This method is advantageous as it avoids the use of carcinogenic intermediates like 2-naphthylamine. The reaction typically proceeds as follows:
One-Step Synthesis: 2-naphthol reacts with hydrazine hydrate to form 2-naphthylhydrazine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production: Industrially, the compound can be produced by diazotization of 2-naphthylamine followed by reduction, although this method is less favored due to the carcinogenic nature of 2-naphthylamine.
Análisis De Reacciones Químicas
2-Naphthylhydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: It participates in substitution reactions, particularly with electrophiles, to form substituted hydrazines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Naphthylhydrazine hydrochloride has a wide range of applications in scientific research:
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for detecting certain biomolecules.
Industry: The compound is used in the synthesis of dyes, pharmaceuticals, and agricultural chemicals.
Mecanismo De Acción
The mechanism of action of 2-naphthylhydrazine hydrochloride involves its interaction with molecular targets through its hydrazine group. This group can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable adducts. These interactions can inhibit enzyme activity or alter the function of biomolecules, thereby exerting its biological effects .
Comparación Con Compuestos Similares
2-Naphthylhydrazine hydrochloride can be compared with other hydrazine derivatives such as:
1-Naphthylhydrazine: Similar in structure but with the hydrazine group attached to the first position of the naphthalene ring.
Phenylhydrazine: Contains a phenyl group instead of a naphthyl group.
Benzylhydrazine: Features a benzyl group attached to the hydrazine moiety.
The uniqueness of 2-naphthylhydrazine hydrochloride lies in its specific reactivity and applications, particularly in the synthesis of naphthalene-based compounds and its use in biological studies .
Propiedades
Fórmula molecular |
C10H11ClN2 |
|---|---|
Peso molecular |
194.66 g/mol |
Nombre IUPAC |
hydron;naphthalen-2-ylhydrazine;chloride |
InChI |
InChI=1S/C10H10N2.ClH/c11-12-10-6-5-8-3-1-2-4-9(8)7-10;/h1-7,12H,11H2;1H |
Clave InChI |
OXOQKRNEPBHINU-UHFFFAOYSA-N |
SMILES canónico |
[H+].C1=CC=C2C=C(C=CC2=C1)NN.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


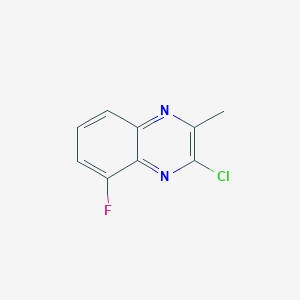
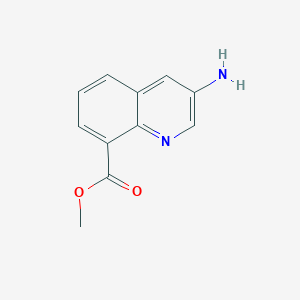
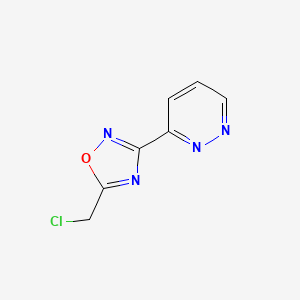
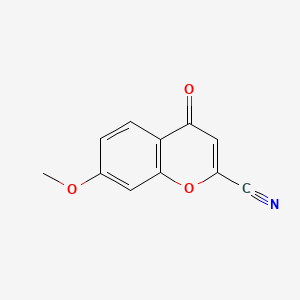
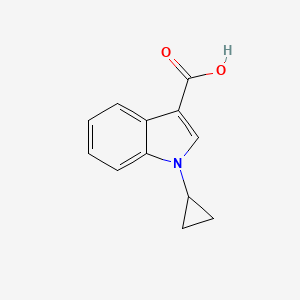
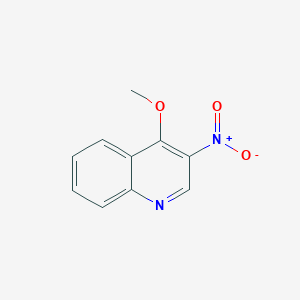
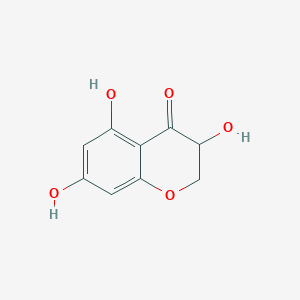

![1-(3-Hydroxypropyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B11900745.png)


